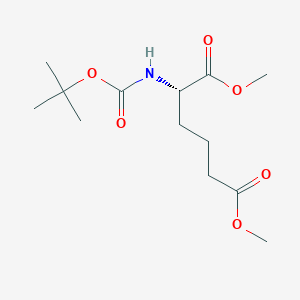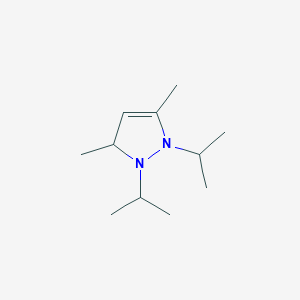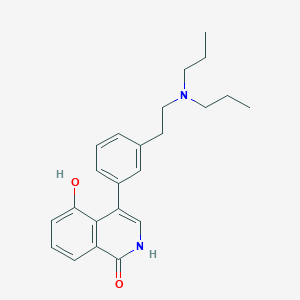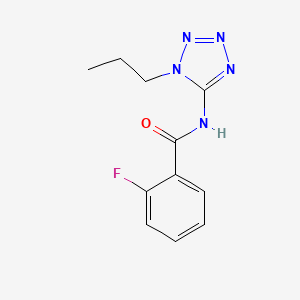
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 2-position of the benzamide ring and a 1-propyltetrazol-5-yl group attached to the nitrogen atom of the benzamide
Métodos De Preparación
The synthesis of 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 1-propyltetrazole.
Reaction Conditions: The reaction between 2-fluorobenzoyl chloride and 1-propyltetrazole is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity, as well as scaling up the process to meet commercial demands.
Análisis De Reacciones Químicas
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2-position of the benzamide ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and properties. It may exhibit biological activity against certain diseases or conditions.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Chemical Biology: Researchers use this compound to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide can be compared with other similar compounds, such as:
N-(1-propyltetrazol-5-yl)benzamide: This compound lacks the fluorine atom at the 2-position of the benzamide ring, which may result in different chemical and biological properties.
2-chloro-N-(1-propyltetrazol-5-yl)benzamide: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and biological activity.
2-fluoro-N-(1-methyltetrazol-5-yl)benzamide: The substitution of the propyl group with a methyl group can affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Propiedades
Número CAS |
639048-27-4 |
|---|---|
Fórmula molecular |
C11H12FN5O |
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H12FN5O/c1-2-7-17-11(14-15-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14,16,18) |
Clave InChI |
QHIXXDSIGVGCED-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=NN=N1)NC(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)


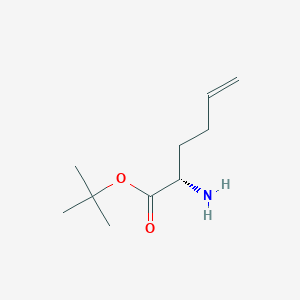
![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)
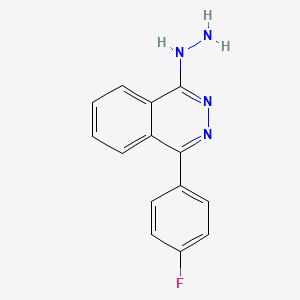

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)

![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)
